3-羟基-N-乙酰邻氨基苯甲酸

描述

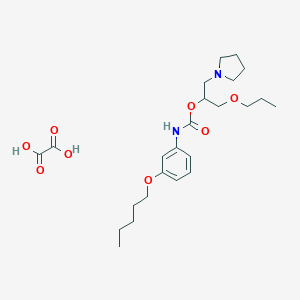

3-Hydroxy-N-acetylanthranilic acid is a derivative of N-acetylanthranilic acid . It is an intermediate product in the catabolism of quinaldine in Arthrobacter sp., and is further metabolized to anthranilic acid . It is also a new antioxidant isolated from methanol extract of tempeh .

Synthesis Analysis

The product, N-acetylanthranilic acid, is prepared from the reaction of anthranilic acid with acetic anhydride to produce an intermediate, benzisoxazinone (not isolated), which is immediately hydrolyzed to form the crystalline product . N-acetylanthranilic acid can be synthesized from 2-bromoacetanilide via palladium-catalyzed carbonylation in tri-n-butylamine-water at 110–130 °C, under 3 atm of carbon monoxide .

Molecular Structure Analysis

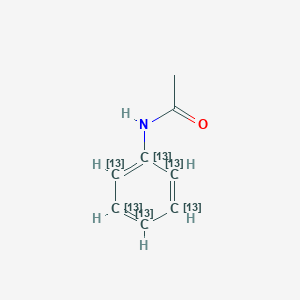

N-acetylanthranilic acid is an organic compound with the molecular formula C9H9NO3 . The molecular formula of 3-Hydroxy-N-acetylanthranilic acid is not explicitly mentioned in the search results, but it can be inferred to be C9H9NO4, considering the addition of a hydroxyl group to N-acetylanthranilic acid.

Chemical Reactions Analysis

The reaction of anthranilic acid with acetic anhydride produces an intermediate, benzisoxazinone, which is immediately hydrolyzed to form N-acetylanthranilic acid .

Physical And Chemical Properties Analysis

N-acetylanthranilic acid is a slightly beige solid with a molecular weight of 179.173 g/mol . The physical and chemical properties of 3-Hydroxy-N-acetylanthranilic acid are not explicitly mentioned in the search results.

科学研究应用

化学合成中的贝克曼重排

N-乙酰邻氨基苯甲酸衍生物的贝克曼重排导致形成各种 N-乙酰邻氨基苯甲酸,进一步处理后生成喹唑啉酮及其衍生物。该过程在合成用于各种化学应用的复杂杂环化合物中具有重要意义 (Avotin'sh 等人,2013)。

在酯水解中的作用

苯基-N-乙酰邻氨基苯甲酸酯水解为 N-乙酰邻氨基苯甲酸涉及碱催化并通过中间化合物发生。这证明了 N-乙酰邻氨基苯甲酸衍生物在复杂有机反应机理中的作用 (Cremin & Hegarty,1977)。

微生物代谢研究

在微生物代谢的研究中,3-羟基-N-乙酰邻氨基苯甲酸被确定为细菌中喹啉的降解产物,表明其在微生物降解途径中的作用。然而,值得注意的是,某些生物体不会进一步代谢该化合物,这表明其生物效用有限 (Hund 等人,1990)。

阳极氧化研究

在电化学研究中,苯甲酸在腈中的阳极氧化导致 N-乙酰邻氨基苯甲酸的形成。这项研究提供了对 N-乙酰邻氨基苯甲酸及其衍生物电化学行为的见解 (Matsuda 等人,1973)。

染料合成

N-乙酰邻氨基苯甲酸用作杂环单偶氮染料合成的起始原料。这表明其在染料和颜料工业中用于制造各种有色化合物 (Naik & Desai,1990)。

酶学研究

N-乙酰邻氨基苯甲酸已在酶活性方面进行了研究,特别是针对 N-乙酰邻氨基苯甲酸酰胺酶,该酶对某些芳基乙酰胺和酯具有活性。这项研究对于理解酶-底物相互作用和酶促反应机制非常重要 (Kolkenbrock 等人,2006)。

氢键和蛋白质稳定性

研究人员利用 N-乙酰邻氨基苯甲酸作为模型化合物来了解氢键对蛋白质稳定性的贡献。这项研究在结构生物学和蛋白质化学领域至关重要 (Shi 等人,2002)。

安全和危害

N-acetylanthranilic acid is harmful if swallowed and causes eye, skin, and respiratory tract irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

未来方向

3-Hydroxyanthranilic acid has been linked to aging and age-associated disease. It influences a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses, cellular redox homeostasis, and energy production . Future research could focus on developing pharmacological strategies to target tryptophan metabolism to improve health aging .

属性

IUPAC Name |

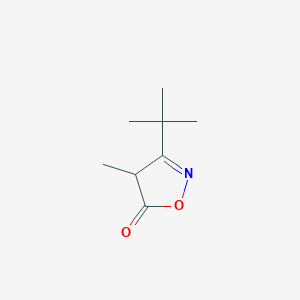

2-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWFFIGVUOBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159591 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-acetylanthranilic acid | |

CAS RN |

135891-44-0 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135891440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)

![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)